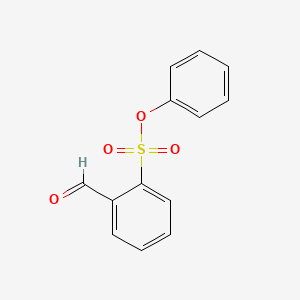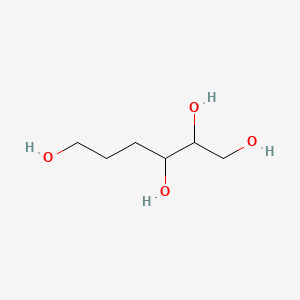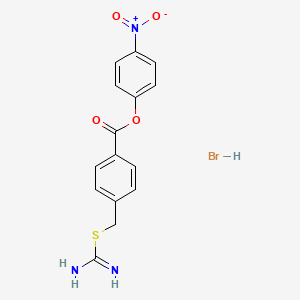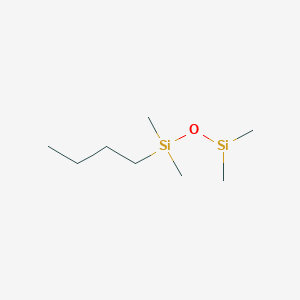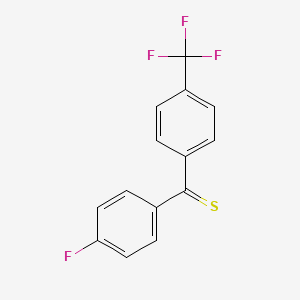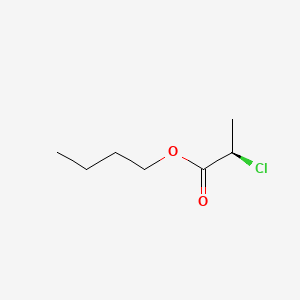
Benzyl(tris(2-methylphenyl))phosphorane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzyl(tris(2-methylphenyl))phosphorane is a chemical compound with the molecular formula C28H27P. It is a member of the phosphorane family, which are compounds containing a phosphorus atom bonded to five substituents. This compound is known for its unique structure and reactivity, making it a valuable subject of study in various fields of chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Benzyl(tris(2-methylphenyl))phosphorane can be synthesized through the reaction of benzyl chloride with tris(2-methylphenyl)phosphine in the presence of a base such as sodium hydride. The reaction typically takes place in an inert solvent like tetrahydrofuran (THF) under an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
Benzyl(tris(2-methylphenyl))phosphorane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphines.
Substitution: The benzyl group can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Substitution reactions often require the presence of a strong base like sodium hydride or potassium tert-butoxide.
Major Products
The major products formed from these reactions include phosphine oxides, reduced phosphines, and various substituted phosphoranes depending on the reagents and conditions used .
Aplicaciones Científicas De Investigación
Benzyl(tris(2-methylphenyl))phosphorane has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and catalysis.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of Benzyl(tris(2-methylphenyl))phosphorane involves its ability to act as a nucleophile or electrophile in various chemical reactions. The phosphorus atom in the compound can form bonds with other atoms or groups, facilitating different types of chemical transformations. The molecular targets and pathways involved depend on the specific reaction and conditions .
Comparación Con Compuestos Similares
Similar Compounds
Tris(2-methylphenyl)phosphine: A related compound with similar reactivity but without the benzyl group.
Triphenylphosphine: Another similar compound with three phenyl groups instead of 2-methylphenyl groups.
Uniqueness
Benzyl(tris(2-methylphenyl))phosphorane is unique due to the presence of the benzyl group, which imparts different reactivity and properties compared to other phosphoranes. This makes it a valuable compound for specific applications in synthesis and catalysis .
Propiedades
Número CAS |
13432-88-7 |
|---|---|
Fórmula molecular |
C28H28P+ |
Peso molecular |
395.5 g/mol |
Nombre IUPAC |
benzyl-tris(2-methylphenyl)phosphanium |
InChI |
InChI=1S/C28H28P/c1-22-13-7-10-18-26(22)29(21-25-16-5-4-6-17-25,27-19-11-8-14-23(27)2)28-20-12-9-15-24(28)3/h4-20H,21H2,1-3H3/q+1 |
Clave InChI |
BYYYDIWZIDGTEF-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=CC=C1[P+](CC2=CC=CC=C2)(C3=CC=CC=C3C)C4=CC=CC=C4C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


